molecular formula C10H8BrN5O4 B11538132 4-amino-N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11538132
M. Wt: 342.11 g/mol
InChI Key: OQVNRDXNFRKGNB-QLKAYGNNSA-N
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Description

4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an oxadiazole ring, a hydrazide group, and a brominated phenyl ring, which contribute to its diverse reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 5-bromo-2,4-dihydroxybenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the brominated phenyl ring may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both an oxadiazole ring and a brominated phenyl group sets it apart from other similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8BrN5O4

Molecular Weight

342.11 g/mol

IUPAC Name

4-amino-N-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C10H8BrN5O4/c11-5-1-4(6(17)2-7(5)18)3-13-14-10(19)8-9(12)16-20-15-8/h1-3,17-18H,(H2,12,16)(H,14,19)/b13-3+

InChI Key

OQVNRDXNFRKGNB-QLKAYGNNSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Br)O)O)/C=N/NC(=O)C2=NON=C2N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C=NNC(=O)C2=NON=C2N

Origin of Product

United States

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